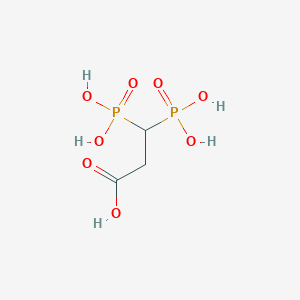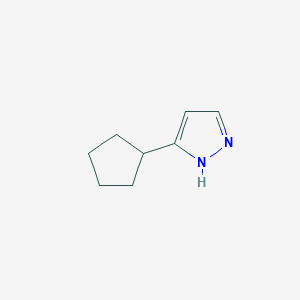
Propanoic acid, 3,3-diphosphono-
Vue d'ensemble
Description
“Propanoic acid, 3,3-diphosphono-” is a versatile chemical compound used in scientific research. Its unique properties make it suitable for various applications, such as catalysis, polymer synthesis, and drug development. It contains a total of 29 bonds; 16 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 6 hydroxyl groups, 1 primary alcohol, and 2 phosphonates (thio-) .
Synthesis Analysis
The synthesis of propanoic acid can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the oxidation of 1-propanol to propionic acid with hydrogen peroxide catalyzed by heteropolyoxometalates .
Molecular Structure Analysis
Propanoic acid is a member of the carboxylic acid family, which means it has a carboxyl group (-COOH) attached. Its structural formula is CH3CH2COOH, demonstrating how its three-carbon structure is formed .
Chemical Reactions Analysis
The oxidation of 1-propanol to propionic acid with hydrogen peroxide catalyzed by heteropolyoxometalates is a significant reaction involving propanoic acid . In this reaction, under optimized conditions, the conversion of 1-propanol and the selectivity of propionic acid reached 88% and 75%, respectively .
Physical And Chemical Properties Analysis
Propanoic acid is a transparent, colorless liquid that possesses a pungent, vinegar-like smell . It’s capable of participating in typical acid-base reactions, releasing hydrogen ions in aqueous solutions, thereby behaving as a weak acid .
Applications De Recherche Scientifique
Environmental Remediation and Analysis
Diphonix® Resin Properties and Applications : Diphonix® resin, which incorporates diphosphono groups, demonstrates a strong affinity for various metal cations, particularly actinides. Its unique chelating properties make it suitable for applications in waste treatment, environmental sample analysis, and the separation of actinides from mixed waste. This resin's dual-functionality facilitates rapid ion exchange and specificity towards certain metals, offering a valuable tool for environmental remediation efforts (Chiarizia et al., 1997).
Organophosphonates in Wastewater Treatment : Organophosphonates, including derivatives of diphosphono groups, are extensively used and have raised concerns regarding environmental pollution. They exhibit resistance to biodegradation but can be efficiently removed in wastewater treatment plants, particularly those operating with chemical phosphate precipitation. This removal is crucial to prevent eutrophication and interference with water treatment processes. The study underscores the importance of managing phosphonate levels in industrial effluents to mitigate their environmental impact (Rott et al., 2018).
Materials Science and Industrial Applications
Nickel Plating Solutions : The development of nickel electroplating solutions containing nickel(+2) complexes with diphosphonic acids showcases the industrial application of diphosphono compounds. These solutions yield high-quality nickel coatings, essential for various manufacturing processes. The research discusses the advantages of using diphosphonates for nickel plating, including improved quality of the coatings and versatility in the preparation methods (Afonin, 2019).
Degradation of Polymers : Research on the degradation of polymers like polyurethanes and polyamides using esters of H-phosphonic and phosphoric acids reveals the potential of diphosphonates in recycling and waste management. These esters effectively degrade polymers into compounds with fire retardant properties, offering a pathway for the environmentally friendly disposal and recycling of polymer-based products (Mitova et al., 2013).
Medical Research and Treatment
Bisphosphonates in Bone Disease : The role of bisphosphonates, compounds related to diphosphonates, in treating bone diseases highlights the medical significance of diphosphono derivatives. They inhibit osteoclast-mediated bone resorption effectively, offering therapeutic benefits in conditions such as osteoporosis and bone metastases. This area of research emphasizes the utility of diphosphonates and their derivatives in managing resorptive bone diseases and improving patient outcomes (Green, 2004).
Orientations Futures
With the introduction of several drugs for the therapy of transthyretin-related amyloidosis (ATTR) which slow down the disease, early detection of polyneuropathy (PNP) is becoming increasingly of interest . The presence of “Propanoic acid, 3,3-diphosphono-” aids in advancing scientific knowledge and finding innovative solutions to complex problems.
Propriétés
IUPAC Name |
3,3-diphosphonopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O8P2/c4-2(5)1-3(12(6,7)8)13(9,10)11/h3H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODCLGCOHHTLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(P(=O)(O)O)P(=O)(O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501931 | |
| Record name | 3,3-Diphosphonopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4775-92-2 | |
| Record name | 3,3-Diphosphonopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3268186.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3268206.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B3268219.png)


![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B3268245.png)



![(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile](/img/structure/B3268255.png)

